Bis-(4-methylsulfinylphenyl)-methyl chlorid
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Overview
Description
Bis-(4-methylsulfinylphenyl)-methyl chlorid is an organic compound that features two 4-methylsulfinylphenyl groups attached to a central carbon atom, which is also bonded to a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis-(4-methylsulfinylphenyl)-methyl chlorid typically involves the reaction of 4-methylsulfinylphenyl derivatives with a chlorinating agent. One common method is the electrophilic aromatic substitution reaction, where the 4-methylsulfinylphenyl group is introduced to a benzene ring, followed by chlorination at the benzylic position .
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often include the use of catalysts and controlled reaction conditions to optimize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Bis-(4-methylsulfinylphenyl)-methyl chlorid undergoes various types of chemical reactions, including:
Oxidation: The methylsulfinyl groups can be further oxidized to sulfone groups.
Reduction: The compound can be reduced to form the corresponding sulfide derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted phenyl compounds .
Scientific Research Applications
Bis-(4-methylsulfinylphenyl)-methyl chlorid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Bis-(4-methylsulfinylphenyl)-methyl chlorid exerts its effects involves its ability to undergo electrophilic aromatic substitution reactions. The chlorine atom and the methylsulfinyl groups play crucial roles in these reactions, influencing the reactivity and stability of the compound. The molecular targets and pathways involved in its reactions are primarily related to its electrophilic and nucleophilic properties .
Comparison with Similar Compounds
Similar Compounds
- Bis-(4-methylsulfonylphenyl)-methyl chlorid
- Bis-(4-methylthiophenyl)-methyl chlorid
- Bis-(4-methylphenyl)-methyl chlorid
Uniqueness
Bis-(4-methylsulfinylphenyl)-methyl chlorid is unique due to the presence of the methylsulfinyl groups, which impart distinct chemical properties compared to its analogs. These groups influence the compound’s reactivity, making it suitable for specific applications in synthesis and research .
Properties
Molecular Formula |
C15H15ClO2S2 |
---|---|
Molecular Weight |
326.9 g/mol |
IUPAC Name |
1-[chloro-(4-methylsulfinylphenyl)methyl]-4-methylsulfinylbenzene |
InChI |
InChI=1S/C15H15ClO2S2/c1-19(17)13-7-3-11(4-8-13)15(16)12-5-9-14(10-6-12)20(2)18/h3-10,15H,1-2H3 |
InChI Key |
MBPOQTGCQVYWAT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)C1=CC=C(C=C1)C(C2=CC=C(C=C2)S(=O)C)Cl |
Origin of Product |
United States |
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